molecular formula C15H17F3N2O2 B2680120 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2097934-85-3

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2680120
CAS No.: 2097934-85-3
M. Wt: 314.308
InChI Key: XJDVUCTZBUXBFW-UHFFFAOYSA-N
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Description

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a hydroxycyclohexenyl group and a trifluoromethylphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of cyclohexenone with a suitable nucleophile to introduce the hydroxy group, followed by the addition of a trifluoromethylphenyl isocyanate to form the urea linkage. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to modify the cyclohexenyl ring or the urea linkage.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: Its chemical stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone derivatives: These compounds share the cyclohexenyl structure and exhibit similar reactivity.

    Trifluoromethylphenyl ureas: Compounds with similar urea linkages and trifluoromethyl groups can be compared in terms of their chemical and biological properties.

Uniqueness

1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea is unique due to the combination of its hydroxycyclohexenyl and trifluoromethylphenyl groups. This dual functionality provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2/c16-15(17,18)11-6-2-3-7-12(11)20-13(21)19-10-14(22)8-4-1-5-9-14/h2-4,6-8,22H,1,5,9-10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDVUCTZBUXBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)NC2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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